

Application Notes and Protocols: Kinetics of D-Mannono-1,4-lactone Hydrolysis

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Compound of Interest

Compound Name: *D-Mannonic acid-1,4-lactone*

Cat. No.: *B119236*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying the hydrolysis kinetics of D-Mannono-1,4-lactone. The protocols outlined herein are designed to be adaptable for various research and development applications, from fundamental stability studies to formulation development.

Introduction

D-Mannono-1,4-lactone, a cyclic ester of D-mannonic acid, is a carbohydrate derivative with growing interest in pharmaceutical and biotechnological applications.^{[1][2]} Its stability is a critical parameter, particularly in aqueous solutions where it is susceptible to hydrolysis, leading to the formation of the open-chain D-mannonic acid.^[1] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.^{[1][3]} Understanding the kinetics of this process is essential for defining storage conditions, formulation strategies, and predicting the in-vivo behavior of D-Mannono-1,4-lactone-containing products.

Data Presentation

While specific kinetic data for the hydrolysis of D-Mannono-1,4-lactone is not extensively available in public literature, the following tables provide a framework for the systematic collection and presentation of experimentally determined data.^[1]

Table 1: pH-Dependent Hydrolysis of D-Mannono-1,4-lactone at a Constant Temperature

| pH | Temperature (°C) | Initial Concentration (mM) | Rate Constant (k, s ⁻¹) | Half-life (t _{1/2} , hours) |
|-----|------------------|----------------------------|-------------------------------------|--------------------------------------|
| 3.0 | 25 | Data to be determined | Data to be determined | |
| 5.0 | 25 | Data to be determined | Data to be determined | |
| 7.0 | 25 | Data to be determined | Data to be determined | |
| 9.0 | 25 | Data to be determined | Data to be determined | |

Table 2: Temperature-Dependent Hydrolysis of D-Mannono-1,4-lactone at a Constant pH

| Temperature (°C) | pH | Initial Concentration (mM) | Rate Constant (k, s ⁻¹) | Half-life (t _{1/2} , hours) |
|------------------|-----|----------------------------|-------------------------------------|--------------------------------------|
| 4 | 7.4 | Data to be determined | Data to be determined | |
| 25 | 7.4 | Data to be determined | Data to be determined | |
| 37 | 7.4 | Data to be determined | Data to be determined | |
| 50 | 7.4 | Data to be determined | Data to be determined | |

Experimental Protocols

The following protocols are adapted from established methodologies for studying lactone stability and can be applied to D-Mannono-1,4-lactone.[1]

Protocol 1: Determination of pH-Dependent Hydrolysis Kinetics using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of hydrolysis of D-Mannono-1,4-lactone at various pH values and a constant temperature.

Materials:

- D-Mannono-1,4-lactone
- Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)
- Thermostatically controlled incubator or water bath
- HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV)
- Volumetric flasks, pipettes, and autosampler vials
- Syringe filters (e.g., 0.45 μm)

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of D-Mannono-1,4-lactone in a suitable solvent like water.
 - Prepare a series of reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.
- Incubation:
 - Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

- If necessary, quench the reaction immediately, for instance, by dilution with a cold mobile phase or by adjusting the pH.
- Analysis:
 - Analyze the concentration of the remaining D-Mannono-1,4-lactone in each sample using a validated stability-indicating HPLC method. The method must be capable of separating the lactone from its hydrolysis product, D-mannonic acid.[1]
- Data Analysis:
 - Plot the concentration of D-Mannono-1,4-lactone versus time for each pH value.
 - Assuming pseudo-first-order kinetics, determine the rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
 - Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.

Protocol 2: Analytical Method Development for D-Mannono-1,4-lactone Quantification

Objective: To develop a robust analytical method for the quantification of D-Mannono-1,4-lactone and its primary hydrolytic product, D-mannonic acid.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Refractive Index (RI) Detector or a UV/Vis detector (if the compounds have a suitable chromophore or can be derivatized)
- C18 analytical column

Chromatographic Conditions (Example):

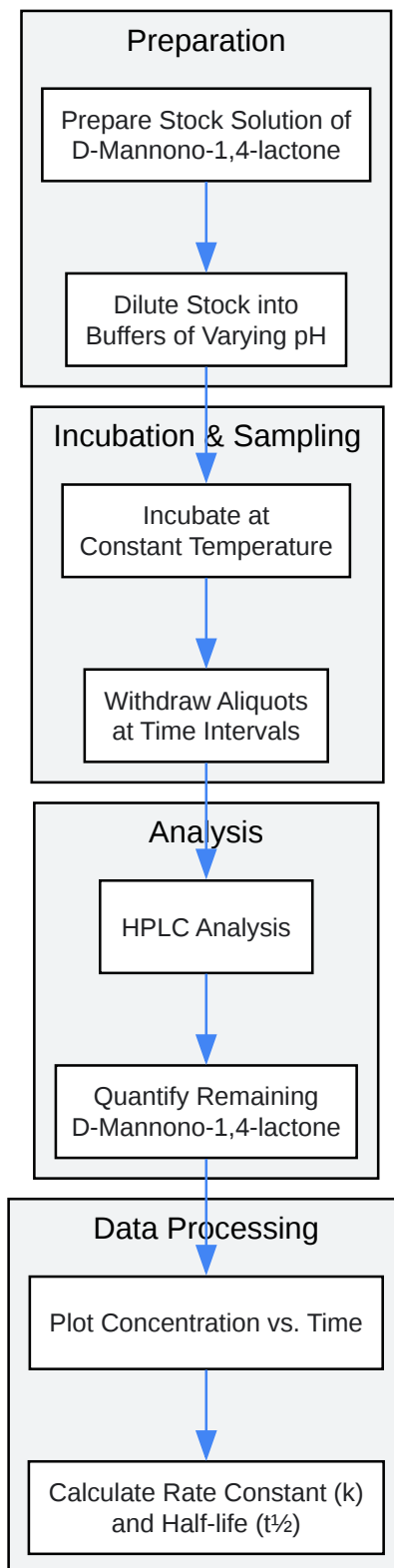
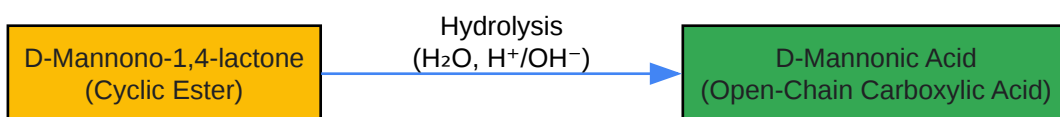
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[4]
- Flow Rate: 1.0 mL/min.[4]

- Column Temperature: 30°C.[\[4\]](#)
- Injection Volume: 10-20 µL.
- Detector: Refractive Index (RI).

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

The following diagrams illustrate the key processes described in this document.



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